molecular formula C14H14N2O3 B2592668 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione CAS No. 824423-80-5

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione

Cat. No.: B2592668
CAS No.: 824423-80-5
M. Wt: 258.277
InChI Key: LGXFKJWXEFXKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione is a complex organic compound that features both an indole and a pyrrolidine moiety. The indole nucleus is known for its presence in various bioactive molecules, while the pyrrolidine ring is a versatile scaffold in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione typically involves the construction of the indole and pyrrolidine rings followed by their functionalization. One common method involves the reaction of indole-2,3-dione with pyrrolidine under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels .

Chemical Reactions Analysis

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione can be compared with other compounds that feature indole or pyrrolidine rings:

Properties

IUPAC Name

1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-12(15-7-3-4-8-15)9-16-11-6-2-1-5-10(11)13(18)14(16)19/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXFKJWXEFXKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328738
Record name 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

824423-80-5
Record name 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.